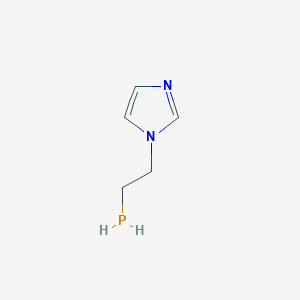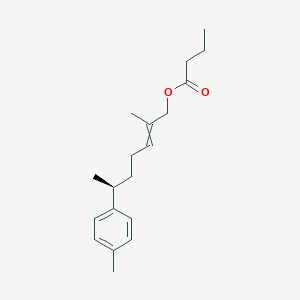
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate is an organic compound with a complex structure that includes a heptene backbone, a butanoate ester group, and a methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptene Backbone: This can be achieved through a series of reactions such as aldol condensation, followed by dehydration to form the double bond.
Introduction of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the heptene backbone is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the resulting alcohol with butanoic acid or its derivatives under acidic conditions to form the butanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, resulting in a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the butanoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated esters
Substitution: Amides, esters with different alkyl groups
科学的研究の応用
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of (6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- (6S)-2-Methyl-6-phenylhept-2-en-1-yl butanoate
- (6S)-2-Methyl-6-(4-chlorophenyl)hept-2-en-1-yl butanoate
- (6S)-2-Methyl-6-(4-methoxyphenyl)hept-2-en-1-yl butanoate
Uniqueness
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
特性
CAS番号 |
849118-41-8 |
|---|---|
分子式 |
C19H28O2 |
分子量 |
288.4 g/mol |
IUPAC名 |
[(6S)-2-methyl-6-(4-methylphenyl)hept-2-enyl] butanoate |
InChI |
InChI=1S/C19H28O2/c1-5-7-19(20)21-14-16(3)8-6-9-17(4)18-12-10-15(2)11-13-18/h8,10-13,17H,5-7,9,14H2,1-4H3/t17-/m0/s1 |
InChIキー |
PPVOLQCPZBGHKH-KRWDZBQOSA-N |
異性体SMILES |
CCCC(=O)OCC(=CCC[C@H](C)C1=CC=C(C=C1)C)C |
正規SMILES |
CCCC(=O)OCC(=CCCC(C)C1=CC=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
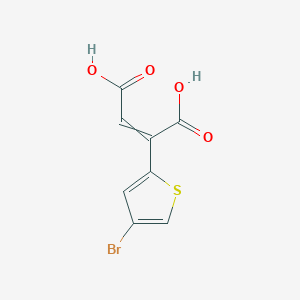
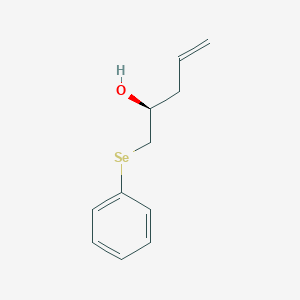
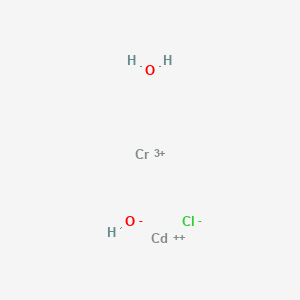
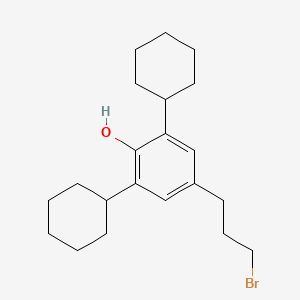
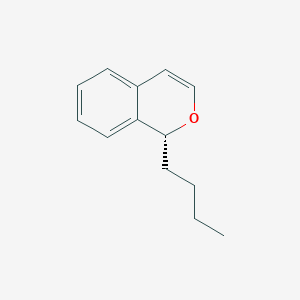

![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)
![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)


![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
